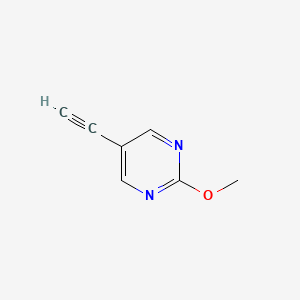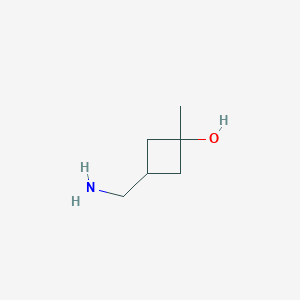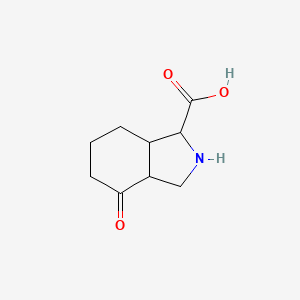
5-Éthynyl-2-méthoxypyrimidine
Vue d'ensemble
Description
5-Ethynyl-2-methoxypyrimidine, also known as EMPY, is a heterocyclic compound that has a pyrimidine ring, an ethynyl group, and a methoxy group. It has a molecular formula of C7H6N2O .
Synthesis Analysis
The synthesis of 5-Ethynyl-2-methoxypyrimidine involves the use of EdU (5-ethynyl-2’-deoxyuridine), a thymidine analogue . EdU is incorporated into the DNA of dividing cells, making it useful for monitoring DNA synthesis in cell culture and detecting cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methoxypyrimidine consists of a pyrimidine ring with an ethynyl group and a methoxy group. The molecular weight is 134.14 g/mol .Chemical Reactions Analysis
5-Ethynyl-2-methoxypyrimidine is incorporated into the DNA of dividing cells, similar to the process with EdU . This incorporation can be detected in double-stranded DNA, making it useful for detecting early stages of S phase, or DNA synthesis associated with DNA repair and recombination .Physical and Chemical Properties Analysis
5-Ethynyl-2-methoxypyrimidine is a heterocyclic compound with a molecular formula of C7H6N2O . It has various physical and chemical properties that make it an interesting compound for research purposes.Applications De Recherche Scientifique
Recherche pharmaceutique
5-Éthynyl-2-méthoxypyrimidine: est un composé présentant des applications potentielles en recherche pharmaceutique. Ses propriétés suggèrent qu'il pourrait être utilisé dans le développement de nouveaux médicaments, en particulier en raison de sa forte absorption GI et de sa perméabilité à la barrière hémato-encéphalique . Ce composé pourrait être exploré pour son efficacité à franchir la barrière hémato-encéphalique, ce qui en fait un candidat pour les thérapies neurologiques.
Synthèse organique
Dans le domaine de la synthèse organique, le this compound sert de bloc de construction pour synthétiser des molécules plus complexes . Son groupe éthynyle est réactif et peut être utilisé pour créer de nouvelles liaisons, ce qui le rend précieux pour la construction de nouveaux composés organiques ayant des applications potentielles dans diverses industries chimiques.
Science des matériaux
Les propriétés physicochimiques du composé, telles que sa réfractivité molaire et sa tension superficielle, indiquent qu'il pourrait avoir des applications en science des matériaux. Il pourrait être utilisé dans le développement de nouveaux matériaux ayant des caractéristiques optiques ou de surface spécifiques.
Chimie analytique
This compound: peut jouer un rôle en chimie analytique en tant que standard ou réactif dans les méthodes chromatographiques et la spectrométrie de masse . Sa structure et ses propriétés bien définies le rendent adapté à une utilisation comme composé de référence dans les procédures analytiques.
Biochimie
En biochimie, des analogues du this compound, tels que la 5-éthynyl-2'-désoxyuridine (EdU), sont utilisés pour surveiller la synthèse de l'ADN dans les cellules en prolifération . Cette application est cruciale pour comprendre la division cellulaire et développer des traitements pour les maladies caractérisées par une croissance cellulaire anormale.
Applications industrielles
Bien que les utilisations industrielles spécifiques du This compound ne soient pas largement documentées, ses propriétés chimiques suggèrent des utilisations potentielles dans la synthèse de colorants, de résines ou d'autres produits chimiques industriels . Sa réactivité et sa solubilité pourraient être avantageuses dans divers procédés industriels.
Safety and Hazards
Orientations Futures
Research on 5-Ethynyl-2-methoxypyrimidine is ongoing. One study suggests that elevated concentrations of EdU treatment were toxic to cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, future research should focus on understanding the potential cytotoxic and mutagenic effects of 5-Ethynyl-2-methoxypyrimidine and its related underlying mechanisms .
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with enzymes involved in nucleotide metabolism .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidine analogs, potentially inhibiting their function or being incorporated into nucleic acids .
Biochemical Pathways
Given its structural similarity to other pyrimidine analogs, it may affect pathways related to nucleotide metabolism .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .
Result of Action
Similar compounds often result in the inhibition of nucleotide metabolism, potentially leading to disruption of dna replication and cell death .
Analyse Biochimique
Biochemical Properties
5-Ethynyl-2-methoxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis and repair. It is known to interact with several enzymes and proteins involved in these processes. For instance, it is a substrate for nucleotide excision repair enzymes, which recognize and remove damaged DNA . Additionally, 5-Ethynyl-2-methoxypyrimidine can be incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation
Cellular Effects
The effects of 5-Ethynyl-2-methoxypyrimidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, 5-Ethynyl-2-methoxypyrimidine can induce cytotoxicity and genotoxicity, leading to cell cycle arrest and apoptosis . This compound has been shown to have higher cytotoxicity compared to other thymidine analogs, particularly in cells with defective DNA repair mechanisms . These cellular effects highlight the importance of 5-Ethynyl-2-methoxypyrimidine in studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 5-Ethynyl-2-methoxypyrimidine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. Once incorporated into the DNA, it is recognized as a damaged nucleotide by the nucleotide excision repair machinery, which excises it from the DNA strand . This process can lead to a cycle of excision and reincorporation, ultimately resulting in cell death . Additionally, 5-Ethynyl-2-methoxypyrimidine can inhibit DNA synthesis by terminating the DNA chain, further contributing to its cytotoxic effects . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynyl-2-methoxypyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under experimental conditions, allowing for consistent results in DNA synthesis and cell proliferation assays . Prolonged exposure to 5-Ethynyl-2-methoxypyrimidine can lead to long-term effects on cellular function, including persistent DNA damage and alterations in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 5-Ethynyl-2-methoxypyrimidine vary with different dosages in animal models. At lower doses, it can effectively label replicating DNA without causing significant toxicity . Higher doses of 5-Ethynyl-2-methoxypyrimidine can lead to adverse effects, including cytotoxicity and genotoxicity . These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications. Additionally, the compound’s toxicity profile must be carefully evaluated to avoid potential side effects in animal studies.
Metabolic Pathways
5-Ethynyl-2-methoxypyrimidine is involved in several metabolic pathways, primarily related to its incorporation into DNA. It is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which convert it into its active form . These metabolic pathways are essential for the compound’s incorporation into DNA and its subsequent biological effects. Additionally, the interactions between 5-Ethynyl-2-methoxypyrimidine and these enzymes can influence its metabolic flux and overall efficacy in biochemical assays.
Transport and Distribution
The transport and distribution of 5-Ethynyl-2-methoxypyrimidine within cells and tissues are facilitated by various transporters and binding proteins. This compound is known to have high gastrointestinal absorption and can cross the blood-brain barrier . Once inside the cells, it is distributed to the nucleus, where it is incorporated into DNA during replication . The efficient transport and distribution of 5-Ethynyl-2-methoxypyrimidine are crucial for its effectiveness in labeling DNA and studying cellular processes.
Subcellular Localization
The subcellular localization of 5-Ethynyl-2-methoxypyrimidine is primarily within the nucleus, where it is incorporated into replicating DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized by DNA polymerases and incorporated into the DNA strand . The presence of 5-Ethynyl-2-methoxypyrimidine in the nucleus is essential for its role in tracking DNA synthesis and studying cell proliferation. Additionally, its subcellular localization can influence its activity and function in various cellular processes.
Propriétés
IUPAC Name |
5-ethynyl-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCCYOUHFQJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059705-07-5 | |
| Record name | 5-ethynyl-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)


![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)





![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
